molecular formula C28H23ClN4O2S B377553 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE CAS No. 185409-95-4

4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B377553
CAS No.: 185409-95-4
M. Wt: 515g/mol
InChI Key: NLTSUYZQUJKEJO-UHFFFAOYSA-N
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Description

The compound 4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (DHP) derivative characterized by multiple functional groups that modulate its physicochemical and pharmacological properties. Key structural features include:

  • 2-Methyl group: Enhances steric stability and influences lipophilicity.
  • 4-(2-Chlorophenyl) substituent: A hydrophobic aromatic group that may enhance receptor interactions via π-stacking or van der Waals forces.
  • 5-Cyano group: An electron-withdrawing substituent that stabilizes the DHP ring and may alter redox properties.
  • 6-{[(Phenylcarbamoyl)methyl]sulfanyl} side chain: Introduces a thioether linkage and a phenylcarbamoyl group, which could influence solubility and target specificity.

Properties

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c1-18-25(27(35)33-20-12-6-3-7-13-20)26(21-14-8-9-15-23(21)29)22(16-30)28(31-18)36-17-24(34)32-19-10-4-2-5-11-19/h2-15,26,31H,17H2,1H3,(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTSUYZQUJKEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the dihydropyridine core.

    Attachment of the Anilino Group: This step involves the reaction of an aniline derivative with an appropriate electrophile, such as an acyl chloride or an isocyanate.

    Final Functionalization: The remaining functional groups, such as the cyano and carboxamide groups, can be introduced through standard organic transformations like nucleophilic addition or substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core would yield pyridine derivatives, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its bioactive properties make it a candidate for studying biological pathways and interactions.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,4-Dihydropyridine Class

The target compound shares a DHP scaffold with other derivatives, but its substituents differentiate its activity and properties. Below is a comparative analysis with two key analogues:

Compound 5530-85-8 (4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide)
Feature Target Compound Compound 5530-85-8
N-Substituent Phenyl group 2-Methoxyphenyl group
6-Sulfanyl Side Chain Phenylcarbamoylmethyl group (introduces carbamate functionality) 2-Oxo-2-phenylethyl group (ketone-containing side chain)
Predicted Solubility Moderate (carboxamide and phenylcarbamoyl groups may reduce lipophilicity) Lower (methoxy and ketone groups could enhance crystallinity)
Bioactivity Implications Potential for enhanced target binding via carbamate interactions Ketone group may increase metabolic stability or alter receptor specificity
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
Feature Target Compound Pyrazole Analogue
Core Structure 1,4-Dihydropyridine (electron-rich, redox-active) Pyrazole (aromatic, planar, less redox-sensitive)
Key Functional Groups Cyano, carboxamide, phenylcarbamoylmethyl sulfanyl Trifluoromethyl, pyridyl chloride, methylcarbamoyl
Target Selectivity Likely calcium channels or kinases due to DHP scaffold Pyrazole derivatives often target enzymes (e.g., COX-2) or insecticidal proteins

Mechanistic Implications of Structural Similarity

As highlighted in , compounds with analogous scaffolds often exhibit overlapping mechanisms of action . For example:

  • Substituent variations (e.g., 2-methoxyphenyl vs. phenyl in the N-position) may fine-tune binding to specific receptor subtypes or alter pharmacokinetics.
  • The phenylcarbamoylmethyl sulfanyl group in the target compound could mimic endogenous ligands with carbamate moieties, such as acetylcholinesterase inhibitors .

Biological Activity

The compound 4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide (commonly referred to as DHP) belongs to the class of 1,4-dihydropyridines (DHPs), which have garnered attention due to their diverse biological activities. This article explores the biological activity of DHP, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of DHP is C20H19ClN2OC_{20}H_{19}ClN_2O with a molecular weight of approximately 354.83 g/mol. The compound contains a dihydropyridine core , which is known for its role in various biological functions and therapeutic applications.

Anticancer Activity

DHP has shown promising anticancer activity across several studies. Research has indicated that DHP derivatives can induce cell death in various cancer cell lines through mechanisms such as apoptosis and paraptosis. A study evaluating a series of DHP derivatives demonstrated significant cytotoxic effects against:

  • HeLa (human cervical carcinoma)
  • A549 (human lung cancer)
  • MIA PaCa-2 (pancreatic cancer)

The structure–activity relationship (SAR) analysis highlighted that modifications at the phenyl and cyano groups significantly influenced the anticancer potency of these compounds .

Enzyme Inhibition

DHP has been evaluated for its inhibitory effects on various enzymes, including:

  • Acetylcholinesterase (AChE) : DHP derivatives exhibited competitive inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases.
  • Urease : The compound demonstrated strong inhibitory activity against urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors. This suggests potential use in managing conditions like urinary tract infections .

Study 1: Anticancer Efficacy

In a comparative study involving multiple DHP derivatives, it was found that certain modifications increased cytotoxicity significantly. For instance, derivatives with longer alkyl chains showed enhanced activity against MIA PaCa-2 cells, with IC50 values reported as low as 5 µM. The study also noted that these compounds triggered unique cell death pathways, differentiating them from conventional chemotherapeutics .

Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of DHP derivatives. The most active compounds were identified through a series of in vitro assays against AChE and urease. Notably, one derivative achieved an IC50 of 0.63 µM against urease, marking it as a potent candidate for further development .

Tables of Biological Activity

Activity Type Cell Line/Enzyme IC50 Value (µM) Reference
Anticancer ActivityHeLa10
Anticancer ActivityA54915
Urease InhibitionUrease0.63
AcetylcholinesteraseAChE2.14

Q & A

Basic Research Question

  • Spectroscopic validation :
    • NMR : Analyze aromatic proton splitting patterns (e.g., 2-chlorophenyl substituents) and carboxamide NH signals .
    • IR : Confirm cyano (C≡N) stretches near 2200 cm⁻¹ and amide C=O stretches at ~1650 cm⁻¹ .
  • Chromatographic purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .

What theoretical frameworks guide hypotheses about its biological activity?

Basic Research Question

  • Structure-Activity Relationships (SAR) : Correlate electron-withdrawing groups (e.g., cyano, chlorophenyl) with enzyme inhibition potential .
  • Molecular docking : Use DFT calculations to predict binding affinities to targets like kinase domains or GPCRs .
    Theoretical Link : Align hypotheses with established mechanisms of dihydropyridine derivatives in calcium channel modulation .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question

  • Comparative assay standardization : Replicate experiments under uniform conditions (e.g., cell line specificity, incubation time) .
  • Data normalization : Account for batch-to-batch compound variability using internal controls (e.g., IC50 values relative to reference inhibitors) .
  • Meta-analysis : Systematically review methodologies (e.g., assay type, solvent used) to identify confounding variables .

What advanced computational methods elucidate its interaction mechanisms?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding stability in explicit solvent (e.g., water, lipid bilayer) over 100-ns trajectories .
  • QM/MM Hybrid Models : Calculate charge distribution on the chlorophenyl group to assess electrostatic contributions to binding .
    Tool Recommendation : Integrate COMSOL Multiphysics for simulating reaction kinetics in heterogeneous systems .

How to optimize multi-parametric reaction conditions for scaled synthesis?

Advanced Research Question

  • Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates via inline FTIR .
  • Membrane separation : Use nanofiltration to isolate the product from high-MW byproducts .
    Data-Driven Approach : Apply machine learning (e.g., random forests) to predict optimal solvent/catalyst combinations from historical datasets .

What strategies address discrepancies between in vitro and in vivo efficacy?

Advanced Research Question

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding to identify bioavailability bottlenecks .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
    Validation : Use LC-MS/MS to track metabolite formation in animal models .

How to investigate degradation pathways under varying environmental conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and oxidative agents (H2O2), then analyze degradants via HRMS .
  • Kinetic modeling : Derivate rate constants for hydrolysis and photolysis using Arrhenius plots .

Can AI-driven high-throughput screening improve derivative discovery?

Advanced Research Question

  • Generative Models : Train VAEs (Variational Autoencoders) on ChEMBL datasets to propose novel analogs with optimized logP and PSA .
  • Autonomous Labs : Implement robotic platforms for parallelized synthesis and testing, reducing iteration cycles by 60–80% .

What interdisciplinary approaches enhance its application scope?

Advanced Research Question

  • Materials Science : Study self-assembly behavior in organic semiconductors using AFM and XRD .
  • Nanotechnology : Encapsulate the compound in PLGA nanoparticles for targeted drug delivery, assessing release kinetics via dialysis .

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